5-Methyl-4-phenylpyrimidin-2-amine

Übersicht

Beschreibung

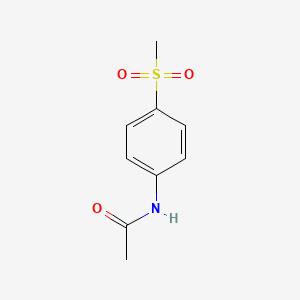

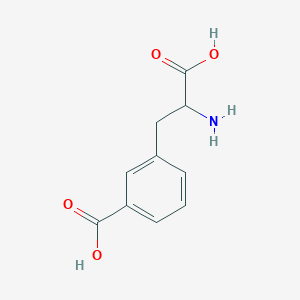

5-Methyl-4-phenylpyrimidin-2-amine is a chemical compound with the CAS Number: 61541-77-3 . It has a molecular weight of 185.23 and is typically in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 5-methyl-4-phenyl-2-pyrimidinamine . The InChI code is 1S/C11H11N3/c1-8-7-13-11(12)14-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) .Physical And Chemical Properties Analysis

The compound has a melting point range of 181-183 degrees Celsius . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antagonistic Activity on Adenosine Receptors

The discovery and characterization of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, including structures related to 5-Methyl-4-phenylpyrimidin-2-amine, have been identified as potent and selective A2B adenosine receptor antagonists. These compounds, particularly highlighted by Bernat Vidal et al. (2007), show high affinity for the A2B receptor, good selectivity over other adenosine receptors, and efficacy in functional in vitro models, suggesting their potential use in treating conditions mediated by A2B receptor activity (Vidal et al., 2007).

Anticancer Activity through Tubulin Inhibition

N. Zhang et al. (2007) explored a series of triazolopyrimidines, related to the pyrimidin-2-amine structure, as anticancer agents. These compounds exhibit unique mechanisms of tubulin inhibition, distinct from that of paclitaxel, by promoting tubulin polymerization in vitro without binding competitively with paclitaxel. They also demonstrated the ability to overcome resistance attributed to several multidrug resistance transporter proteins, highlighting their potential in cancer therapy (Zhang et al., 2007).

Development of Serotonin 5-HT1A Agonists

Aminopyrimidine derivatives, as part of the exploration for novel 5-HT1A agonists, have shown moderate potency and metabolic stability, indicating their potential applications in psychiatric and neurological disorders. A. Dounay et al. (2009) have reported on these compounds' development, pointing towards their significance in treating conditions related to serotonin function (Dounay et al., 2009).

Tubulin Polymerization Inhibitors for Anticancer Activity

A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, as reported by Wenjing Liu et al. (2020), were synthesized and evaluated for anticancer activities. These compounds, related in structure to 5-Methyl-4-phenylpyrimidin-2-amine, showed moderate to high antiproliferative activity and potent inhibition of tubulin polymerization, inducing cell cycle arrest and apoptosis in cancer cell lines (Liu et al., 2020).

Alpha-2-Imidazoline Receptor Agonists for Hypertension

The compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, acting as a potential I1 imidazoline receptor agonist, plays a significant role in the treatment of hypertension. S. Aayisha et al. (2019) investigated this molecule's structure, electronic properties, and its interaction with biological targets, providing insights into its pharmacological potential in hypertension management (Aayisha et al., 2019).

Wirkmechanismus

Target of Action

The primary target of 5-Methyl-4-phenylpyrimidin-2-amine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a compound involved in the development of Alzheimer’s disease .

Mode of Action

It is believed to interact with beta-secretase 1, potentially inhibiting its activity . This interaction could lead to a decrease in the production of beta-amyloid peptide, thereby potentially slowing the progression of Alzheimer’s disease .

Result of Action

Its interaction with beta-secretase 1 suggests that it may have a role in reducing the production of beta-amyloid peptide . This could potentially have a therapeutic effect in the context of Alzheimer’s disease .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-methyl-4-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-7-13-11(12)14-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMSDEJRNSSPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311943 | |

| Record name | 5-methyl-4-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-phenylpyrimidin-2-amine | |

CAS RN |

61541-77-3 | |

| Record name | MLS003115292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-4-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1606604.png)